molecular formula C24H32I2O7 B14281011 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane CAS No. 137707-95-0

1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane

Cat. No.: B14281011
CAS No.: 137707-95-0
M. Wt: 686.3 g/mol
InChI Key: NREWBUALWJAATK-UHFFFAOYSA-N
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Description

1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is a synthetic organic compound characterized by the presence of iodophenoxy groups and a polyether backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of 4-iodophenol with a polyether precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction conditions may include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenoxy groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could result in the formation of phenolic or quinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer or antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The polyether backbone may facilitate interactions with biological membranes or proteins, while the iodophenoxy groups could participate in specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,17-Bis(4-bromophenoxy)-3,6,9,12,15-pentaoxaheptadecane
  • 1,17-Bis(4-chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecane
  • 1,17-Bis(4-fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecane

Uniqueness

1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of iodine atoms, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

CAS No.

137707-95-0

Molecular Formula

C24H32I2O7

Molecular Weight

686.3 g/mol

IUPAC Name

1-iodo-4-[2-[2-[2-[2-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene

InChI

InChI=1S/C24H32I2O7/c25-21-1-5-23(6-2-21)32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-24-7-3-22(26)4-8-24/h1-8H,9-20H2

InChI Key

NREWBUALWJAATK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)I)I

Origin of Product

United States

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